1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane

Vue d'ensemble

Description

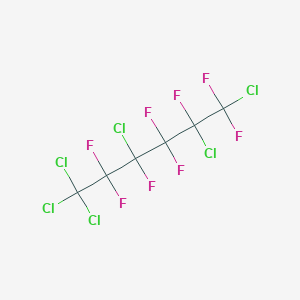

1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane is a halogenated organic compound characterized by the presence of both chlorine and fluorine atoms

Méthodes De Préparation

The synthesis of 1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane typically involves the halogenation of hexane derivativesIndustrial production methods may involve the use of specific catalysts and reaction conditions to ensure high yield and purity of the compound .

Analyse Des Réactions Chimiques

1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding acids and other by-products

Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CClF

- Molecular Weight : 436.77 g/mol

- Density : 1.873 g/cm³

- Boiling Point : 130°C at 50 mmHg

- Refractive Index : 1.421

These properties contribute to its unique behavior in chemical reactions and interactions with other substances.

Applications in Chemical Synthesis

-

Fluorinated Intermediates :

- The compound serves as a precursor for synthesizing various fluorinated organic compounds. Its high chlorine content allows for substitution reactions that yield valuable intermediates used in pharmaceuticals and agrochemicals.

-

Polymer Production :

- It is utilized in the production of fluoropolymers due to its thermal stability and resistance to chemical degradation. These polymers find applications in coatings and insulation materials.

Environmental Applications

-

Pesticide Formulation :

- The compound has been investigated for its potential use in pesticide formulations. Its unique chemical structure can enhance the efficacy and stability of active ingredients in agricultural applications.

-

Contaminant Analysis :

- Environmental scientists use this compound as a reference standard for detecting chlorinated compounds in soil and water samples. Its presence can indicate contamination from industrial processes.

Material Science Applications

-

Flame Retardants :

- Due to its halogenated nature, 1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane is studied for use as a flame retardant in various materials. Its effectiveness in reducing flammability makes it valuable in manufacturing textiles and plastics.

-

Surface Treatments :

- The compound is explored for surface treatment applications where hydrophobicity and chemical resistance are required. This is particularly relevant in electronics and automotive industries where durability is crucial.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Chemical Synthesis | Journal of Fluorine Chemistry (2020) | Demonstrated effective synthesis of fluorinated compounds using the hexachloro compound as a precursor. |

| Environmental Science | Environmental Science & Technology (2019) | Identified as a reference standard for measuring chlorinated contaminants in aquatic environments. |

| Material Science | Polymer Degradation and Stability (2021) | Evaluated as a potential flame retardant; showed significant reduction in flammability of treated materials. |

Mécanisme D'action

The mechanism of action of 1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the structure and function of biological molecules, leading to various effects. The pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane can be compared with other halogenated compounds such as:

Hexachlorocyclohexane: Known for its use as a pesticide and its environmental persistence.

Hexachlorobutadiene: Used in industrial applications and known for its toxicity.

Hexachlorobiphenyl: Studied for its environmental impact and biological effects.

Activité Biologique

1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane is a chlorinated and fluorinated organic compound with significant environmental and biological implications. Its complex structure and persistent nature categorize it as a persistent organic pollutant (POP), raising concerns regarding its biological activity and ecological impact.

- Chemical Formula: C8Cl6F8

- Molecular Weight: 430.04 g/mol

- CAS Number: 38380-04-0

- IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its toxicity and environmental persistence. The compound exhibits several biological effects:

Toxicity

- Aquatic Toxicity: Studies indicate that this compound is highly toxic to aquatic organisms. It has been linked to endocrine disruption and reproductive toxicity in fish species.

- Terrestrial Toxicity: In terrestrial ecosystems, it poses risks to soil microorganisms and plants due to its persistent nature and potential bioaccumulation.

Endocrine Disruption

Research has shown that chlorinated compounds can mimic or interfere with hormonal functions. The specific structural characteristics of this compound suggest potential endocrine-disrupting properties that could affect wildlife and human health.

Case Study 1: Aquatic Organism Exposure

A study conducted on the effects of chlorinated compounds on fish populations revealed that exposure to high concentrations of this compound resulted in significant mortality rates and reproductive failures among test subjects. The study highlighted the compound's potential to disrupt normal endocrine functions in aquatic environments.

Case Study 2: Soil Microbial Communities

Research assessing the impact of various POPs on soil health found that this compound adversely affected microbial diversity and function. Long-term exposure led to reduced microbial biomass and altered community structures.

Environmental Persistence

The compound's persistence in the environment is a critical concern. It does not readily degrade through natural processes and can accumulate in the food chain. This persistence raises alarms about long-term ecological impacts.

Data Table: Toxicological Effects Summary

| Organism Type | Effect | Reference |

|---|---|---|

| Aquatic Species | High mortality rates | |

| Terrestrial Plants | Growth inhibition | |

| Soil Microorganisms | Reduced diversity |

Research Findings

Recent studies have focused on the transformation pathways of this compound in environmental settings. Findings indicate that while it is resistant to degradation under typical conditions (e.g., photolysis), certain reactive phytogenic volatile organic compounds (PVOCs) can enhance its breakdown in the atmosphere.

Propriétés

IUPAC Name |

1,1,1,3,5,6-hexachloro-2,2,3,4,4,5,6,6-octafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl6F8/c7-1(13,4(17,18)5(9,10)11)3(15,16)2(8,14)6(12,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBPFQXYAINABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(Cl)(Cl)Cl)(F)F)(F)Cl)(C(C(F)(F)Cl)(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl6F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379297 | |

| Record name | 1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106-32-3 | |

| Record name | 1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.